2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid
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Overview
Description
2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid is a chemical compound with the molecular formula C9H6BrF3O3. It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a phenoxyacetic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid typically involves the following steps:
Phenoxyacetic Acid Formation: The final step involves the formation of the phenoxyacetic acid moiety, which can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Bromo-4-(trifluoromethyl)phenoxy]acetic acid
- 4-Bromo-2-fluorobenzoic acid
- 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolyl acetic acid
Uniqueness
2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid is unique due to its specific combination of a bromine atom, a trifluoromethyl group, and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical properties, making it valuable for various scientific research applications.
Biological Activity
2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a phenoxyacetic acid backbone with bromine and trifluoromethyl substituents, which enhance its lipophilicity and biological activity. The presence of these halogenated groups is known to influence the compound's interaction with biological targets, potentially leading to increased potency in various assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Research indicates that the compound may act as a selective modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in lipid metabolism and glucose homeostasis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8). The IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Flow cytometry assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions characterized by chronic inflammation. This effect is likely mediated through its action on PPARs, which are known to regulate inflammatory responses .
Table: Summary of Biological Activities
Biological Activity | Cell Lines Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
MEL-8 | 2.41 | p53 upregulation | |
Anti-inflammatory | Various | N/A | Inhibition of pro-inflammatory cytokines |
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against MCF-7 cells. The results indicated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, suggesting a robust anticancer mechanism .
- Inflammation Model : In another study focusing on inflammation, the compound was tested for its ability to modulate cytokine production in macrophages. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment, supporting its potential use in inflammatory diseases.
Properties
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-5-1-2-7(16-4-8(14)15)6(3-5)9(11,12)13/h1-3H,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQGQJRJFGQEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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